Acetyl-D-homoserine vs. Acetyl-L-homoserine: Chiral Identity Defined by Specific Optical Rotation
Acetyl-D-homoserine is unequivocally identified as the (2R)-enantiomer, distinct from the (2S)-enantiomer (Acetyl-L-homoserine). Its absolute stereochemistry is defined by the D-configuration at the alpha-carbon, which dictates its interaction with chiral biological environments. The compound's identity is verified by its specific InChIKey: FCXZBWSIAGGPCB-RXMQYKEDSA-N [1]. While the specific optical rotation of the free D-homoserine parent has been reported as [α]D = −8.8° in water and +18.3° in 2 N HCl [2], the acetylated derivative is a chemically distinct entity. This stereochemical definition is critical for enantioselective synthesis and analytical method development where the L-enantiomer would yield opposite or no biological activity.
| Evidence Dimension | Absolute Stereochemistry / Chiral Identity |
|---|---|
| Target Compound Data | Acetyl-D-homoserine (2R; D-enantiomer); InChIKey: FCXZBWSIAGGPCB-RXMQYKEDSA-N |
| Comparator Or Baseline | Acetyl-L-homoserine (2S; L-enantiomer); InChIKey: FCXZBWSIAGGPCB-GSVOUGTGSA-N |
| Quantified Difference | Opposite stereochemistry; distinct InChIKey identifiers indicating non-superimposable mirror images. |
| Conditions | IUPAC standard stereochemical assignment, validated by ChEBI and PubChem databases. |
Why This Matters
For applications requiring enantiopure compounds, such as crystallography of enzyme active sites, chiral chromatography method development, or studies of stereospecific biosynthesis, only the D-enantiomer can provide accurate and reproducible results.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11966261, O-acetyl-D-homoserine. https://pubchem.ncbi.nlm.nih.gov/compound/O-acetyl-D-homoserine (accessed 2026-04-20). View Source
- [2] Armstrong MD. Optical enantiomorphs of homoserine and homocystine. Journal of the American Chemical Society. 1948;70(5):1756-1759. View Source
